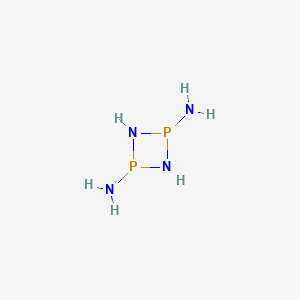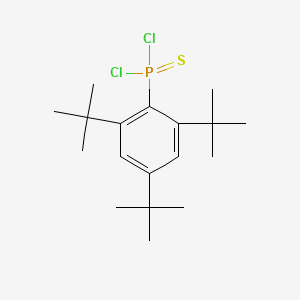
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.
科学的研究の応用
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production
Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
特性
CAS番号 |
85421-74-5 |
|---|---|
分子式 |
C18H29Cl2PS |
分子量 |
379.4 g/mol |
IUPAC名 |
dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChIキー |
IDQCUFBKYAMBMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


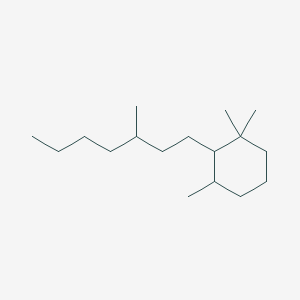
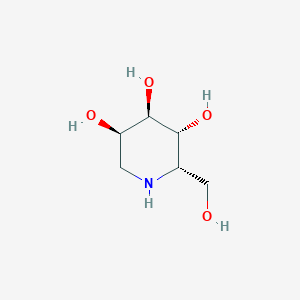
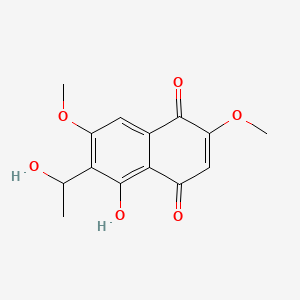

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
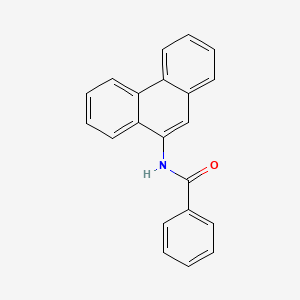
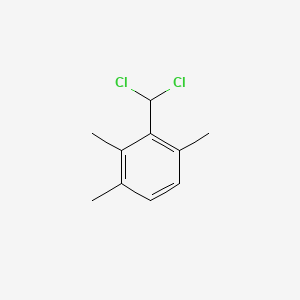
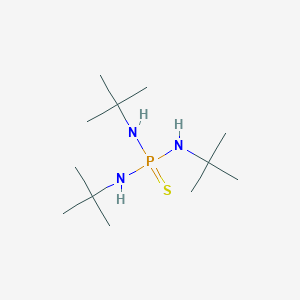

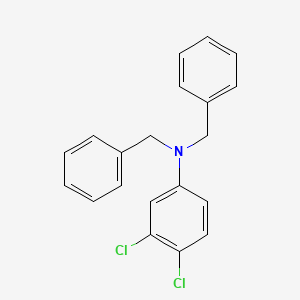
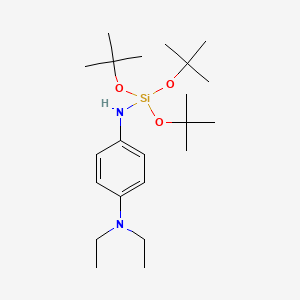
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
